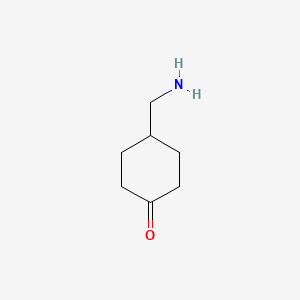

4-(Aminomethyl)cyclohexanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

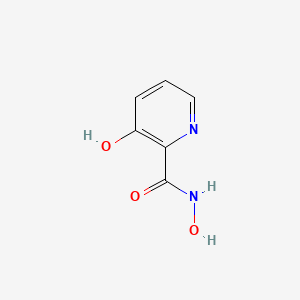

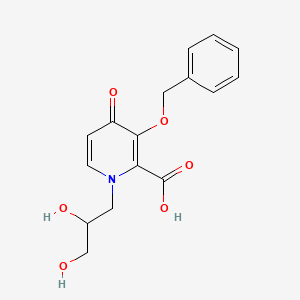

4-(Aminomethyl)cyclohexanone is a compound with the molecular formula C7H13NO. It has an average mass of 127.184 Da and a monoisotopic mass of 127.099716 Da . It is also known by other names such as 4-(Aminomethyl)cyclohexanon .

Synthesis Analysis

The synthesis of 4-(Aminomethyl)cyclohexanone involves several steps. One method involves the hydrogenation of p-Amino benzoic acid using a ruthenium catalyst in the presence of a specific amount of alkali metal hydroxide . Another method involves the hydrogenation of the benzene nucleus of p-aminomethyl benzoic acid or its derivatives .Molecular Structure Analysis

The molecular structure of 4-(Aminomethyl)cyclohexanone consists of a cyclohexanone ring with an aminomethyl group attached to it .Physical And Chemical Properties Analysis

4-(Aminomethyl)cyclohexanone has a density of 1.0±0.1 g/cm3, a boiling point of 224.4±13.0 °C at 760 mmHg, and a vapour pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 46.1±3.0 kJ/mol and a flash point of 89.5±19.8 °C .科学的研究の応用

Palladium Complexation in Actinide Extraction : A study by Aneheim, Ekberg, and Foreman (2012) in "Hydrometallurgy" discusses the use of a cyclohexanone-based solvent in a Group Actinide Extraction (GANEX) process. This process also extracts palladium, which forms a precipitate in the organic phase. The study identifies complexing agents that stabilize palladium, preventing precipitation and avoiding its extraction by the organic solvent, thus enhancing the efficiency of the GANEX process (Aneheim, Ekberg & Foreman, 2012).

Analgesic and Antagonist Activities : Blackstone and Bowman (1999) in "Journal of Communications" synthesized a class of 4-amino-4-arylcyclohexanones, which showed significant analgesic activity in animals. Some of these compounds also exhibit narcotic antagonist activity, useful in modifying depressions caused by other analgesics (Blackstone & Bowman, 1999).

Hydrogenation in Chemical Industry : Wang et al. (2011) in "Journal of the American Chemical Society" highlight the use of cyclohexanone as an intermediate in polyamide manufacture. They report a catalyst promoting selective formation of cyclohexanone under mild conditions, demonstrating the compound's importance in the chemical industry (Wang et al., 2011).

Synthesis of α,β-Unsaturated Aldehydes : Carlsson and Lawesson (1982) in "Tetrahedron" describe transforming cyclohexanone into various compounds through reactions like reduction and condensation. These methods enable the synthesis of α,β-unsaturated aldehydes, illustrating cyclohexanone's versatility as a starting material in organic synthesis (Carlsson & Lawesson, 1982).

Synthesis of Functional Cyclic Esters : Trollsås et al. (2000) in "Macromolecules" discuss the synthesis and polymerization of new cyclic esters containing cyclohexanone derivatives. This research shows cyclohexanone's role in creating functional materials for various applications (Trollsås et al., 2000).

Analgesic and Anti-inflammatory Agents : Liu et al. (2013) in "Medicinal Chemistry Research" synthesized new benzylidene-6-(N-substituted aminomethyl)cyclohexanones and cyclohexanols. These compounds showed notable analgesic and anti-inflammatory activities, highlighting the potential pharmaceutical applications of cyclohexanone derivatives (Liu et al., 2013).

Synthesis of Bioactive Compounds : Tang et al. (2017) in "Synlett" developed a novel synthesis of N-substituted 4-amino-6-methyl resorcinols from polysubstituted cyclohexanone. This method could have broad applications in synthesizing natural products and bioactive compounds (Tang et al., 2017).

Antiplasmin Drugs : Isoda and Yamaguchi (1980) in "Chemical & Pharmaceutical Bulletin" synthesized 4-aminomethylcyclohexanecarboxylic acid derivatives for potential use as antiplasmin drugs. These compounds were explored for their pharmaceutical applications in inhibiting plasmin, a crucial enzyme in blood clot dissolution (Isoda & Yamaguchi, 1980).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4-(aminomethyl)cyclohexan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c8-5-6-1-3-7(9)4-2-6/h6H,1-5,8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCONSIXZNJVTBN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)CCC1CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20717123 |

Source

|

| Record name | 4-(Aminomethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

934475-93-1 |

Source

|

| Record name | 4-(Aminomethyl)cyclohexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20717123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2R)-2-(3,4-Dioxo-1,5-cyclohexadien-1-yl)-2-hydroxyethyl]acetamide](/img/structure/B571458.png)